molecular formula C12H12O B2425713 6-phenylhex-5-ynal CAS No. 130602-09-4

6-phenylhex-5-ynal

Cat. No.: B2425713
CAS No.: 130602-09-4
M. Wt: 172.227
InChI Key: UNTUDVILEUQRPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

6-phenylhex-5-ynal undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: Various substituents can be introduced at different positions on the phenyl ring or the hexynal chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 6-Phenylhex-5-ynoic acid, while reduction can produce 6-Phenylhex-5-yn-1-ol .

Scientific Research Applications

6-phenylhex-5-ynal has versatile applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-phenylhex-5-ynal involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. Additionally, the phenyl group can participate in π-π interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-phenylhex-5-ynal is unique due to its aldehyde group, which provides distinct reactivity compared to its alcohol and acetylene counterparts. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

IUPAC Name

6-phenylhex-5-ynal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h3,5-6,9-11H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTUDVILEUQRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CCCCC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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